molecular formula C18H15FN2O2 B273894 (4E)-4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one

(4E)-4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one

Cat. No. B273894
M. Wt: 310.3 g/mol
InChI Key: JGRVCSTYUKBGCX-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the oxazole family of compounds, which are known for their diverse range of biological activities.

Mechanism of Action

The mechanism of action of (4E)-4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, studies have suggested that this compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and metastasis.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity and minimal side effects in animal models. This compound has also been shown to have a low affinity for human serum albumin, which suggests that it may have good pharmacokinetic properties. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4E)-4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is its potent antitumor activity. This compound has been shown to be effective against various cancer cell lines, which makes it a promising candidate for further development as a cancer treatment. However, one limitation of this compound is its limited solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of (4E)-4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one. One direction is to further investigate the mechanism of action of this compound in cancer cells. Another direction is to explore the potential of this compound as a treatment for other diseases, such as inflammatory disorders and infectious diseases. Additionally, more research is needed to optimize the synthesis of this compound and improve its pharmacokinetic properties. Overall, this compound has great potential for further development as a therapeutic agent, and more research is needed to fully understand its applications in scientific research.

Synthesis Methods

The synthesis of (4E)-4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one involves the reaction of 3-fluoroacetophenone with dimethylformamide dimethyl acetal and ammonium acetate to form 3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one. This intermediate is then reacted with salicylaldehyde to form this compound. The synthesis of this compound has been well-established in the literature, and various modifications have been made to improve the yield and purity of the final product.

Scientific Research Applications

(4E)-4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the growth and metastasis of cancer cells in animal models.

properties

Molecular Formula

C18H15FN2O2

Molecular Weight

310.3 g/mol

IUPAC Name

(4E)-4-[[4-(dimethylamino)phenyl]methylidene]-2-(3-fluorophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C18H15FN2O2/c1-21(2)15-8-6-12(7-9-15)10-16-18(22)23-17(20-16)13-4-3-5-14(19)11-13/h3-11H,1-2H3/b16-10+

InChI Key

JGRVCSTYUKBGCX-MHWRWJLKSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=CC=C3)F

SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F

Origin of Product

United States

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